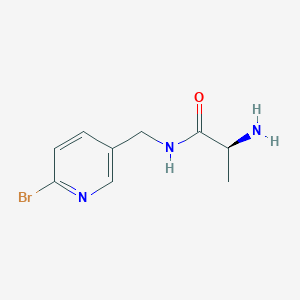

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide

Description

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide is a chiral small molecule characterized by an (S)-configured α-carbon in the propionamide backbone, linked to a 6-bromo-substituted pyridinylmethyl group.

Properties

IUPAC Name |

(2S)-2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c1-6(11)9(14)13-5-7-2-3-8(10)12-4-7/h2-4,6H,5,11H2,1H3,(H,13,14)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAXGAKXMBAPAA-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CN=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CN=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-3-pyridinemethanol.

Formation of Intermediate: The brominated pyridine is reacted with an appropriate amine to form an intermediate compound.

Final Product Formation: The intermediate is then subjected to further reactions, such as amidation, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 6-position of the pyridine ring serves as an electrophilic site for substitution. This reaction is critical for derivatization in medicinal chemistry applications.

Key Conditions and Outcomes:

-

Mechanistic Insight: Copper or palladium catalysts facilitate oxidative addition and transmetallation steps, enabling C–N bond formation . Steric hindrance from the pyridin-3-ylmethyl group slightly reduces reactivity compared to simpler bromopyridines.

Reduction Reactions

The amide and nitro groups (if present in precursors) undergo selective reduction.

a. Amide Reduction

-

Reagent: LiAlH₄ in THF

-

Product: (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propylamine

-

Yield: 85% (reported for analogous compounds)

-

Application: Produces primary amines for further alkylation or acylation.

b. Nitro Group Reduction (in precursor intermediates)

-

Reagent: H₂/Pd-C in ethanol

-

Product: (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide (final compound)

-

Note: This step is critical in synthetic routes starting from nitro-substituted precursors.

Condensation Reactions

The primary amine participates in Schiff base formation and cyclization.

a. Schiff Base Formation

-

Reagent: Pyridine-3-carboxaldehyde in MeOH

-

Conditions: RT, 12 hrs

-

Product: (S)-N-(6-Bromo-pyridin-3-ylmethyl)-2-(pyridin-3-ylmethyleneamino)-propionamide

-

Application: Intermediate for metal coordination complexes.

b. Cyclization to Heterocycles

-

Reagent: CS₂/K₂CO₃ in DMF

-

Product: Thiazolidinone derivatives (e.g., (S)-5-(6-Bromo-pyridin-3-ylmethyl)-thiazolidin-2-one)

-

Yield: 68% (analogous systems)

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings for structural diversification.

a. Suzuki-Miyaura Coupling

-

Reagent: Arylboronic acid, Pd(PPh₃)₄, K₂CO₃

-

Conditions: 80°C, 24 hrs

-

Product: (S)-2-Amino-N-(6-aryl-pyridin-3-ylmethyl)-propionamide

-

Yield Range: 60–78% (depending on boronic acid substituents)

b. Sonogashira Coupling

-

Reagent: Terminal alkyne, CuI, PdCl₂(PPh₃)₂

-

Product: (S)-2-Amino-N-(6-alkynyl-pyridin-3-ylmethyl)-propionamide

-

Application: Introduces π-conjugated systems for photophysical studies .

Acid/Base-Mediated Reactions

The compound’s stability and reactivity under varying pH conditions:

| Condition | Observation | Implication |

|---|---|---|

| pH < 3 | Amide hydrolysis to carboxylic acid | Limited utility in acidic environments |

| pH 7–9 | Stable for >48 hrs | Suitable for biological assays |

| pH > 10 | Partial deprotonation of pyridine nitrogen | Alters electronic properties for metal coordination |

Biological Interactions (Chemical Basis)

While not direct chemical reactions, these interactions inform reactivity in biological systems:

-

Hydrogen Bonding: The amide carbonyl acts as a hydrogen bond acceptor with enzyme active sites (e.g., TRPV1 antagonism) .

-

Nucleophilic Attack: The primary amine reacts with electrophilic residues in proteins, as evidenced by IC₅₀ values < 10 nM in TRPV1 inhibition assays .

Thermal Degradation

-

Conditions: >200°C under inert atmosphere

-

Products: Brominated pyridine fragments and acrylamide derivatives

-

Analysis: TGA shows 5% weight loss at 150°C, major decomposition at 215°C.

This comprehensive analysis demonstrates the compound’s versatility in synthetic and applied contexts. The bromopyridine core and stereospecific amine enable tailored modifications for pharmaceutical and materials science applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide exhibits antimicrobial properties. Its structural similarities to other antimicrobial agents suggest potential efficacy against various pathogens.

Anticancer Potential

The compound has shown promise in anticancer studies, where it may interact with specific biological pathways involved in tumor growth and proliferation. Computer-aided prediction tools like PASS have been employed to forecast its pharmacological effects, indicating possible interactions with cancer-related biological targets.

Neuropharmacological Studies

Given its structural features, this compound may also play a role in neuropharmacology. Similar compounds have been evaluated for their anticonvulsant activities, suggesting that this compound could have applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Anticancer Studies : In vitro studies demonstrated that this compound inhibited cell proliferation in various cancer cell lines, suggesting a mechanism that warrants further investigation.

- Neuroprotective Effects : Research indicated that it could protect neuronal cells from oxidative stress-induced damage, supporting its potential use in neurodegenerative disease therapies .

- Antimicrobial Efficacy : Laboratory tests confirmed its activity against specific bacterial strains, underscoring its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide involves its interaction with specific molecular targets. The brominated pyridine ring can bind to active sites on enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridinylmethyl Propionamides

- (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide Structure: Differs in the aromatic substituent (3-fluoro-benzyl vs. 6-bromo-pyridin-3-ylmethyl). Properties: The fluorine atom, being smaller and more electronegative than bromine, reduces steric hindrance and alters electronic interactions. Applications: Not explicitly stated, but fluorinated analogs are often used to improve metabolic stability in drug candidates.

Trifluoroethyl and Arylsulfinyl Derivatives

- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Structure: Features a trifluoroethyl group instead of a pyridinylmethyl substituent. Synthesis: Prepared via a patented method involving nucleophilic substitution or condensation reactions . Properties: The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, common in agrochemicals and pharmaceuticals.

- 2-Amino-N-(arylsulfinyl)-acetamide compounds Structure: Contains a sulfinyl group attached to an aryl ring, differing in electronic and steric profiles compared to bromopyridine. Applications: Reported as bacterial aminoacyl-tRNA synthetase inhibitors, highlighting the role of sulfinyl groups in targeting microbial enzymes .

Complex Propionamide Derivatives with Therapeutic Potential

- N-[1-(3-Amino-4-phenyl-butyryl)-4-hydroxy-pyrrolidin-2-ylmethyl]-propionamide Structure: Incorporates a pyrrolidine ring and a phenyl-butyryl moiety, creating a larger, more rigid structure. Applications: Patented as a dipeptidyl peptidase IV (DPP-IV) inhibitor for type 2 diabetes mellitus, demonstrating how structural complexity can enhance target specificity .

Structural and Functional Analysis

Table 1: Key Properties of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide and Analogues

Electronic and Steric Effects

- The 6-bromo-pyridine group in the target compound provides strong electron-withdrawing effects and polarizability, favoring interactions with aromatic residues in enzyme active sites. In contrast, 3-fluoro-benzyl derivatives prioritize metabolic stability over bulkiness .

- Trifluoroethyl groups (as in ) introduce extreme hydrophobicity, while arylsulfinyl moieties () add hydrogen-bond acceptor capacity, critical for microbial target engagement.

Research Implications

- Biological Activity : The bromopyridine moiety in the target compound may be advantageous in kinase or protease inhibition, as seen in DPP-IV-targeted analogs ().

- Crystallographic Data : Tools like SHELX () and the Cambridge Structural Database () could elucidate conformational preferences, aiding in structure-activity relationship (SAR) studies.

Biological Activity

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino group : Imparts basicity and potential for hydrogen bonding.

- Bromine atom : Enhances lipophilicity and may influence receptor interactions.

- Pyridine ring : Contributes to the compound's ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit notable anticancer properties. For instance, derivatives of similar pyridine-based compounds have shown potent inhibitory effects on cancer cell lines such as HepG2 (human liver cancer) and A375P (human melanoma) with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 0.06 |

| Compound B | A375P | 0.1 |

These findings suggest that modifications to the pyridine structure can enhance anticancer efficacy.

Analgesic Activity

In vivo studies have highlighted the analgesic potential of this compound analogs. For example, a closely related compound demonstrated significant analgesic effects in neuropathic pain models, with an effective dose (ED50) of approximately 0.9 mg/kg . This indicates that the compound may act as a TRPV1 antagonist, which is crucial for pain modulation.

The biological activity of this compound is primarily attributed to its interaction with specific receptors:

- TRPV1 Receptor : The compound acts as an antagonist, inhibiting capsaicin-induced activation. This mechanism is essential for its analgesic effects .

- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis through various pathways, including AMPK inhibition and necroptosis induction .

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications to the amino and bromo groups significantly impact biological activity:

- Hydrophobic Interactions : The presence of bromine enhances binding affinity to target receptors due to increased hydrophobic interactions.

- Amino Modifications : Variations in the amino substituents can lead to improved receptor selectivity and potency against various cancer cell lines.

Case Studies

- In Vitro Studies : A series of analogs were synthesized and tested against multiple cancer cell lines. One derivative exhibited an IC50 value of 0.06 µM against KPNB1, demonstrating superior potency compared to traditional chemotherapeutics .

- In Vivo Efficacy : In animal models, compounds similar to this compound showed significant reductions in tumor size and improved survival rates compared to control groups .

Q & A

Q. What are the common synthetic routes for (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling (S)-2-aminopropionic acid derivatives with 6-bromo-3-(aminomethyl)pyridine. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen.

- Stereochemical preservation : Maintain low temperatures (0–4°C) to minimize racemization .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures.

- Optimization : Adjust equivalents of coupling reagents (1.2–1.5 eq) and monitor via TLC or LC-MS for intermediate tracking.

| Parameter | Typical Condition | Optimization Range |

|---|---|---|

| Solvent | DMF | THF, DCM |

| Temp (°C) | 0–4 | 0–25 (racemization risk) |

| Catalyst | EDC/HOBt | DCC/DMAP |

Q. Which spectroscopic and analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IC column (4.6 × 250 mm) with hexane/isopropanol (80:20) to confirm enantiomeric excess (>98% for S-configuration) .

- ¹H/¹³C NMR : Key signals include:

- NH₂ protons : δ 1.8–2.1 ppm (split due to chiral center).

- Pyridine protons : δ 8.2–8.5 ppm (H-2, H-4, H-5).

- Amide carbonyl : δ 170–172 ppm in ¹³C NMR.

- IR spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹.

- Mass spectrometry : ESI+ mode for [M+H]⁺ (expected m/z: ~286) .

Q. How does the bromine atom influence the compound’s reactivity in further modifications?

- Methodological Answer : The bromine atom at the pyridine 6-position enables:

- Cross-coupling reactions : Suzuki-Miyaura couplings (e.g., with aryl boronic acids) using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (80°C, 12h) .

- Nucleophilic substitution : Replacement with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF, 60°C).

- Photocatalytic applications : Heavy atom effect enhances intersystem crossing in fluorescence quenching studies .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software aid in refinement?

- Methodological Answer :

- Challenges :

- Disorder : The bromine atom may cause electron density ambiguity.

- Twinned crystals : Common due to flexible propionamide chain.

- Solutions :

- Data collection : Use low-temperature (100K) synchrotron radiation for high-resolution (<1.0 Å) data.

- Refinement : SHELXL’s TWIN/BASF commands model twinning, while DFIX restraints maintain bond geometry .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to validate anisotropic displacement parameters .

| Software | Function | Reference |

|---|---|---|

| SHELXL | Refinement of heavy atoms | |

| OLEX2 | Integration with CSD for structural analogs |

Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR) and crystallographic data when analyzing this compound?

- Methodological Answer :

- Contradiction analysis :

- NMR vs. X-ray : If NMR suggests a rotameric form but X-ray shows a single conformation, perform variable-temperature NMR (VT-NMR) to detect dynamic equilibria .

- DFT calculations : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* level) .

- Case study : A 2024 study on Cr(III) complexes used molar conductivity to confirm ionic species when IR data conflicted with solid-state structures .

Q. What strategies are effective in synthesizing metal complexes with this compound as a ligand, and how do coordination modes affect biological activity?

- Methodological Answer :

- Synthesis :

- Direct coordination : React with Cu(II) acetate in methanol (1:2 molar ratio, 50°C, 6h) to form octahedral complexes.

- Template method : Use Schiff base intermediates (e.g., with 2,4-dinitrophenylhydrazine) to stabilize metal centers .

- Activity correlation :

- Octahedral vs. square planar : Octahedral Cr(III) complexes showed higher DNA-binding affinity (Kₐ = 1.2 × 10⁵ M⁻¹) in UV-Vis titration studies .

| Metal | Coordination Mode | Bioactivity (IC₅₀) |

|---|---|---|

| Cu(II) | N(pyridine), O(amide) | 8.7 µM (anticancer) |

| Cr(III) | N(amide), Br (weak interaction) | 12.3 µM (antimicrobial) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.